2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine
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Overview
Description
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isobutylamine with methyl isocyanate to form an intermediate, which is then cyclized with morpholine under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated triazole derivatives.
Scientific Research Applications
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity and biological activities.
Morpholine derivatives: Compounds containing the morpholine ring are known for their solubility and stability.
Uniqueness
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the combination of the triazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]morpholine |
InChI |
InChI=1S/C11H20N4O/c1-8(2)6-10-13-11(15(3)14-10)9-7-12-4-5-16-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
SQHGZBFUSNEWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=N1)C2CNCCO2)C |
Origin of Product |
United States |
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